molecular formula C18H19N5O3S2 B2938190 N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide CAS No. 1797565-58-2

N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide

Cat. No. B2938190
CAS RN: 1797565-58-2
M. Wt: 417.5
InChI Key: KBIDOZPHFBTMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Contraction of Bridgehead Sultams

  • Research by (Dura & Paquette, 2006) explores the ring contraction of sultams, a process relevant to the structural manipulation of complex molecules like the one . This study indicates that substituents can significantly influence the electronic rebonding pathways in these systems.

Synthesis of Heterocyclic Compounds

Synthesis of Heterocyclic Compounds

  • Research led by (Shafiee & Shekarchi, 2002) discusses the preparation of fused tricyclic compounds, highlighting methods relevant to the synthesis of complex heterocycles similar to the target compound.

Novel Synthesis of Triazolobenzodiazepine Analogues

  • A study by (Asgari et al., 2019) describes an efficient synthesis approach for triazolobenzodiazepine analogues, demonstrating advanced techniques in constructing intricate molecular frameworks.

Pharmaceutical Applications

Ultra-Short Acting Hypnotic Synthesis and Evaluation

  • The synthesis and biological evaluation of ultra-short-acting hypnotics, such as those reported by (El-Subbagh et al., 2008), are relevant for understanding potential pharmaceutical applications of similar complex heterocycles.

Antimicrobial Activities

Antimicrobial Activity of Synthesized Derivatives

  • Research by (Al-Sultani & Al-lami, 2021) investigates the antimicrobial properties of newly synthesized compounds, including those with heterocyclic structures, which is pertinent for exploring potential antimicrobial uses of the compound .

Advanced Synthesis Techniques

Total Synthesis of Complex Molecules

  • The total synthesis of complex molecules, as illustrated in the work of (Downing, Aguilar, & Meyers, 1999), showcases advanced techniques in synthetic chemistry that could be applicable to the synthesis of the target compound.

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c24-13(22-17-20-12-5-2-6-19-15(25)14(12)28-17)7-9-8-27-18-21-11-4-1-3-10(11)16(26)23(9)18/h9H,1-8H2,(H,19,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIDOZPHFBTMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)NC4=NC5=C(S4)C(=O)NCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.